2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 4, and an acetamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxy group at position 7 is acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated product is then reacted with ethyl chloroacetate to introduce the acetamide group at position 3. This step is usually carried out in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 2 can be reduced to form a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(7-oxo-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.
Reduction: Formation of 2-(7-hydroxy-4-methyl-2-hydroxy-2H-chromen-3-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Antioxidant Activity: The hydroxy group at position 7 can scavenge free radicals, providing antioxidant protection.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: can be compared with other chromen-2-one derivatives:
7-hydroxy-4-methylcoumarin: Lacks the acetamide group, making it less versatile in terms of chemical reactivity.
4-methylumbelliferone: Similar structure but lacks the acetamide group, limiting its biological activity.
Coumarin: The parent compound with a simpler structure, used primarily for its fragrance and flavor properties.
The unique combination of functional groups in This compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(14)4-10(8)17-12(16)9(6)5-11(13)15/h2-4,14H,5H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHCBTYDBXKPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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